molecular formula C10H13Cl2NO B12112227 Benzeneethanamine, 2,4-dichloro-beta-ethoxy- CAS No. 24065-47-2

Benzeneethanamine, 2,4-dichloro-beta-ethoxy-

Cat. No.: B12112227
CAS No.: 24065-47-2
M. Wt: 234.12 g/mol
InChI Key: ASQPDZRIKTYFMF-UHFFFAOYSA-N
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Description

Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is a chemical compound with the molecular formula C10H13Cl2NO It is a derivative of phenethylamine, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and an ethoxy group attached to the beta position of the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and substitution reactions. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a product that meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2,4-dichloro-beta-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dichlorobenzaldehyde, while reduction could produce 2,4-dichlorophenylethanol. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Benzeneethanamine, 2,4-dichloro-beta-ethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2,4-dichloro-beta-ethoxy- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, lacking the chlorine and ethoxy substituents.

    2,4-Dichlorophenethylamine: Similar structure but without the ethoxy group.

    2,4-Dichloro-beta-[(2,4-dichlorophenyl)methoxy]benzeneethanamine: A more complex derivative with additional substituents.

Uniqueness

Benzeneethanamine, 2,4-dichloro-beta-ethoxy- is unique due to the presence of both chlorine atoms and the ethoxy group, which confer distinct chemical and biological properties. These modifications can enhance its reactivity, binding affinity, and specificity, making it a valuable compound for various applications.

Properties

CAS No.

24065-47-2

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-2-ethoxyethanamine

InChI

InChI=1S/C10H13Cl2NO/c1-2-14-10(6-13)8-4-3-7(11)5-9(8)12/h3-5,10H,2,6,13H2,1H3

InChI Key

ASQPDZRIKTYFMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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